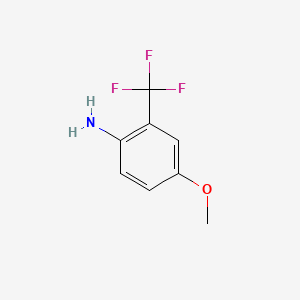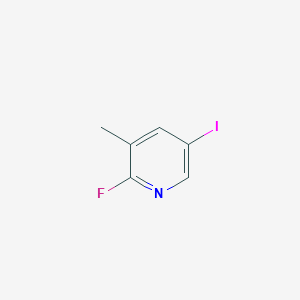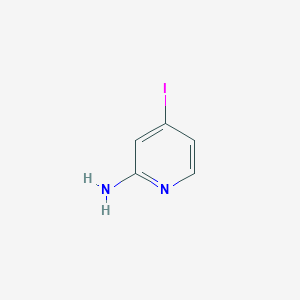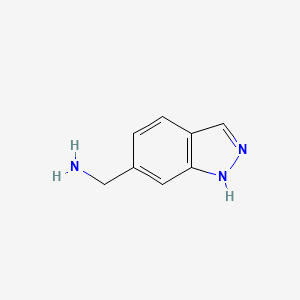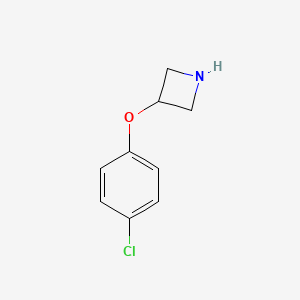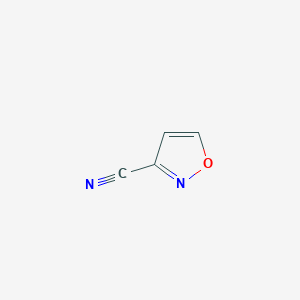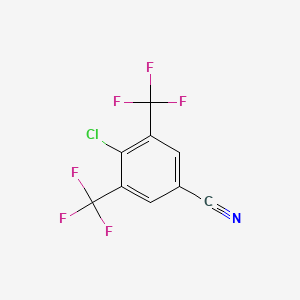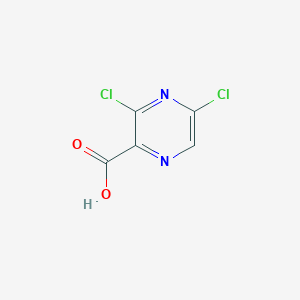
3,5-二氯吡嗪-2-羧酸
描述
3,5-Dichloropyrazine-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the carboxylic acid group in the molecule suggests that it has acidic properties and can participate in various chemical reactions, particularly those involving the formation of amides, esters, and other derivatives.
Synthesis Analysis
The synthesis of related pyrazinecarboxylic acids has been reported through various methods. For instance, the synthesis of 5-chloropyrazinecarboxylic acid was achieved by condensation of 2-furylglyoxal with aminoacetamide, followed by chlorination and permanganate oxidation . This method could potentially be adapted for the synthesis of 3,5-dichloropyrazine-2-carboxylic acid by introducing an additional chlorination step to incorporate the second chlorine atom.
Molecular Structure Analysis
The molecular structure of pyrazinecarboxylic acids has been extensively studied using X-ray crystallography and spectroscopic methods. For example, the crystal structures of pyrazine-2,3-dicarboxylic acid adducts have been determined, revealing intra- and inter-molecular hydrogen-bonding interactions . These studies provide insights into the potential molecular geometry and bonding patterns of 3,5-dichloropyrazine-2-carboxylic acid, although specific studies on this compound were not provided.
Chemical Reactions Analysis
Pyrazinecarboxylic acids can participate in various chemical reactions, including the formation of supramolecular synthons through hydrogen bonding . The carboxylic acid group can form O-H...N hydrogen bonds in pyrazine monocarboxylic acids and O-H...O hydrogen bonds in pyrazine dicarboxylic acids. These interactions are crucial for crystal engineering strategies and could be relevant for the reactivity of 3,5-dichloropyrazine-2-carboxylic acid in forming molecular cocrystals and other complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazinecarboxylic acids can be inferred from related compounds. For instance, the vibrational frequencies and molecular electrostatic potential of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide were obtained using density functional theory, which provides information on the sites and relative reactivities towards electrophilic and nucleophilic attack . These computational studies can be used to predict the behavior of 3,5-dichloropyrazine-2-carboxylic acid in various environments and its potential applications in fields such as nonlinear optics and antiviral activity.
科学研究应用
超分子化学和金属配合物形成
- 从3,5-二氯吡嗪-2-羧酸衍生的羧酸官能化的邻位连接的氧杯[2]苯[2]吡嗪已被研究其形成超分子聚合物和金属配合物的能力。该化合物形成氢键并与Ag(I)、Cu(II)和Zn(II)等金属离子相互作用,导致金属大环化合物和配位聚合物的形成,展示了其在超分子化学和金属络合领域的潜力(Kong et al., 2012)。
亲核芳香取代(S(N)Ar)反应
- 对不对称的3,5-二氯吡嗪,包括3,5-二氯吡嗪-2-羧酸衍生物,在亲核芳香取代反应中的反应性进行了广泛研究。这项研究突出了电子吸引和电子供给基团对这些反应的区域选择性的影响,为合成应用提供了关键见解(Scales et al., 2013)。
抗分枝杆菌和抗真菌化合物的合成
- 合成了吡嗪-2-羧酸酰胺的取代物,包括3,5-二氯吡嗪-2-羧酸衍生物,并对其抗分枝杆菌和抗真菌活性进行了评估。这些化合物对结核分枝杆菌和各种真菌菌株显示出显著活性,表明它们作为抗微生物药物的潜力(Doležal等,2006)。
基于生物的纳米有机固体酸的合成
- 合成和表征了新型基于生物的纳米有机固体酸,包括3,5-二氯吡嗪-2-羧酸衍生物。它们在各种有机合成过程中的催化应用展示了它们在绿色化学和工业应用中的潜力(Zolfigol et al., 2015)。
吡嗪核苷类似物的合成
- 开发了一种改进的方法用于从3,5-二氯吡嗪-2(1H)-酮出发合成不对称取代的吡嗪。这包括合成含有吡嗪核的几种核苷类似物,这些物质在药物化学和药物开发中很重要(Modha et al., 2011)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
3,5-dichloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFOSHOPPFYNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627428 | |
| Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloropyrazine-2-carboxylic acid | |
CAS RN |
312736-49-5 | |
| Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)
